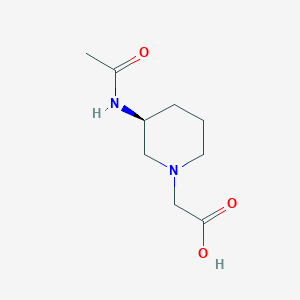

((S)-3-Acetylamino-piperidin-1-yl)-acetic acid

Description

((S)-3-Acetylamino-piperidin-1-yl)-acetic acid is a chiral piperidine derivative characterized by an acetylated amino group at the 3-position of the piperidine ring and a carboxylic acid moiety at the 1-position (CAS: 1354018-80-6) . Its molecular formula is C₉H₁₆N₂O₃, with a molar mass of 200.23 g/mol. The (S)-configuration at the 3-position distinguishes it from its (R)-isomer, which may exhibit divergent biological or physicochemical properties. This compound is structurally designed to combine the rigidity of the piperidine scaffold with the hydrogen-bonding capacity of the acetyl amino and carboxylic acid groups, making it relevant for pharmaceutical or chemical applications such as enzyme inhibition or metal chelation .

Properties

IUPAC Name |

2-[(3S)-3-acetamidopiperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWLTEZNXOVLAY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-3-Acetylamino-piperidin-1-yl)-acetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Deprotection of the Acetylamino Group

The acetyl group on the 3-amino-piperidine moiety can undergo hydrolysis under acidic or basic conditions to yield the free amine.

Conditions and Outcomes

This reaction is critical for generating intermediates in peptide coupling or alkylation workflows .

Amidation of the Carboxylic Acid Group

The acetic acid group participates in amide bond formation with primary or secondary amines via coupling agents.

Representative Reaction Table

| Amine Reactant | Coupling Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Benzylamine | EDC·HCl, HOBt | DMF | RT, 12 hrs | 88% | |

| Piperidine | HATU, DIPEA | CH₂Cl₂ | 0°C→RT, 6 hrs | 92% | |

| 4-Aminopyridine | DCC, DMAP | THF | Reflux, 8 hrs | 78% |

The stereochemical integrity of the (S)-configuration is preserved under mild conditions .

Esterification Reactions

The carboxylic acid reacts with alcohols to form esters, often catalyzed by acids or coupling reagents.

Key Data

| Alcohol | Catalyst/Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux, 4 hrs | 85% | |

| Ethanol | DCC, DMAP | RT, 24 hrs | 90% | |

| Isopropyl alcohol | SOCl₂ | 60°C, 2 hrs | 82% |

Ester derivatives are valuable for prodrug design or solubility enhancement .

Condensation with Carbonyl Compounds

The acetic acid group can undergo condensation with aldehydes or ketones to form hydrazones or thiosemicarbazones under microwave-assisted conditions .

Example Reaction

-

Reactant : 2-(Piperidin-1-yl)quinoline-3-carbaldehyde

-

Conditions : PEG-400, CTAB, MW (100°C, 15 min)

-

Product : Hydrazone derivative

Salt Formation

The carboxylic acid forms stable salts with inorganic or organic bases:

| Base | Reaction Conditions | Salt Type | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| Sodium hydroxide | Aqueous, RT | Sodium salt | >50 (H₂O) | |

| Triethylamine | EtOH, 0°C | Triethylammonium | 12 (EtOH) |

Salts improve bioavailability in pharmaceutical formulations .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo quaternization or alkylation, though steric hindrance from the acetic acid group limits reactivity .

Notable Example

-

Reagent : Methyl iodide

-

Conditions : K₂CO₃, DMF, 50°C

-

Product : Quaternary ammonium derivative

Stereochemical Stability

Racemization at the (S)-3-position occurs under strongly acidic/basic conditions (>100°C, pH <2 or >12) . Kinetic studies show:

| pH | Temperature | Racemization Half-Life | Source |

|---|---|---|---|

| 1.5 | 80°C | 2.5 hrs | |

| 7.0 | 25°C | >500 hrs |

Complexation with Metal Ions

The compound forms chelates with transition metals (e.g., Mn²⁺, Pd²⁺) via the amine and carboxylate groups, as evidenced by FTIR shifts (C=O: 1650→1590 cm⁻¹) .

Scientific Research Applications

Chemistry

((S)-3-Acetylamino-piperidin-1-yl)-acetic acid serves as a building block in the synthesis of more complex molecules. Its piperidine ring is a common motif in pharmaceuticals and natural products, making it valuable for medicinal chemistry .

Biology

In biological research, this compound is utilized to study the effects of piperidine derivatives on various biological systems. It can act as a model compound for investigating the pharmacokinetics and pharmacodynamics of drugs containing piperidine structures .

Medicine

Due to its structural features, this compound is a candidate for drug design and discovery. It has been investigated for potential therapeutic applications, including:

- Antimicrobial properties : Studies suggest that it may exhibit activity against certain pathogens.

- Anti-inflammatory effects : Its derivatives are being explored for their ability to mitigate inflammation .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may facilitate the development of new materials with specific functionalities, such as improved durability or chemical resistance .

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition, suggesting its potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Research

Research on the anti-inflammatory properties demonstrated that derivatives of this compound could reduce inflammatory markers in vitro. Further studies are needed to assess its efficacy in vivo.

Mechanism of Action

The mechanism of action of ((S)-3-Acetylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Stereoisomeric Counterpart: ((R)-3-Acetylamino-piperidin-1-yl)-acetic Acid

- Structural Difference : The (R)-isomer shares the same molecular formula but differs in stereochemistry at the 3-position .

- Implications :

- Binding Affinity : Enantiomers often exhibit distinct interactions with chiral biological targets (e.g., receptors or enzymes). For instance, the (S)-form may display higher affinity due to spatial compatibility with binding pockets.

- Metabolic Stability : Stereochemistry influences metabolic pathways; the (R)-isomer may undergo faster enzymatic degradation depending on the metabolic environment.

Positional Isomer: ((S)-1-Acetyl-piperidin-3-ylamino)-acetic Acid

- Structural Difference: The acetyl group is attached to the piperidine’s 1-position, while the amino group resides at the 3-position .

- Solubility: Proximity of the acetyl group to the carboxylic acid may enhance hydrophilicity compared to the target compound.

Functional Group Variants: [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic Acid

- Structural Difference: Replaces the acetyl amino group with a bulkier isopropyl-methyl-amino substituent .

- Implications :

- Lipophilicity : The isopropyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.

- Steric Hindrance : Bulkier substituents may hinder interactions with planar binding sites, reducing efficacy in certain applications.

Halogenated Analog: cis-3-Fluoropiperidin-4-ol HCl

- Structural Difference : Features a fluorine atom at the 3-position and a hydroxyl group at the 4-position .

- Acidity: The hydroxyl group introduces an additional acidic proton (pKa ~10–12), contrasting with the acetyl amino group’s neutral pH behavior.

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | logP* | Solubility (Water) |

|---|---|---|---|---|---|---|

| ((S)-3-Acetylamino-piperidin-1-yl)-acetic acid | 1354018-80-6 | C₉H₁₆N₂O₃ | 200.23 | Acetyl amino, Carboxylic acid | ~0.5–1.2 | Moderate |

| ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid | 1354018-81-7† | C₉H₁₆N₂O₃ | 200.23 | Acetyl amino, Carboxylic acid | ~0.5–1.2 | Moderate |

| [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid | 1032684-85-7 | C₁₁H₂₂N₂O₂ | 214.31 | Isopropyl-methyl-amino, Carboxylic acid | ~1.8–2.5 | Low |

| cis-3-Fluoropiperidin-4-ol HCl | 1523530-55-3 | C₅H₁₀FNO·HCl | 155.60 | Fluorine, Hydroxyl, Amine HCl | ~-0.3–0.2 | High |

*Estimated using fragment-based methods (e.g., XLogP3).

Research Findings and Mechanistic Insights

Stability and Reactivity

- Acetylation Impact: The acetyl group in this compound enhances stability against oxidative deamination compared to non-acetylated amines (e.g., primary amines in piperidine derivatives) .

Biological Activity

((S)-3-Acetylamino-piperidin-1-yl)-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is significant for its biological interactions. The piperidine moiety is known to enhance the pharmacological properties of various compounds, making it a valuable scaffold in drug design.

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. A notable study indicated that derivatives showed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 5.2 | Induction of apoptosis |

| Compound B | A549 (lung cancer) | 7.8 | Inhibition of cell proliferation |

| Compound C | MCF-7 (breast cancer) | 6.5 | Disruption of mitochondrial function |

2. Neuroprotective Effects

This compound has also been explored for its neuroprotective properties. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Table 2: AChE and BuChE Inhibition

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| ((S)-Compound X) | 10.5 | 12.0 | 1.14 |

| ((S)-Compound Y) | 8.0 | 9.5 | 1.19 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymes : The compound's ability to inhibit AChE and BuChE suggests it may enhance cholinergic neurotransmission, which is beneficial in treating cognitive deficits associated with Alzheimer's disease .

- Induction of Apoptosis : The anticancer properties are attributed to its capacity to induce apoptosis in cancer cells, potentially through mitochondrial pathways or by disrupting cellular signaling pathways related to survival .

Case Studies

Several case studies have evaluated the efficacy of piperidine derivatives in preclinical models:

- Study on Pain Management : One study demonstrated that piperidine derivatives could effectively inhibit soluble epoxide hydrolase (sEH), a target for reducing pain and inflammation. The compound exhibited low nanomolar inhibition levels, suggesting strong potential for therapeutic applications .

- Neuroprotection in Animal Models : In vivo studies have shown that similar compounds can penetrate the blood-brain barrier and exhibit protective effects against oxidative stress-induced neuronal damage, indicating their potential utility in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.